molecular formula C12H15NO2 B2957836 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid CAS No. 1515837-49-6

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid

Cat. No.: B2957836
CAS No.: 1515837-49-6
M. Wt: 205.257
InChI Key: FJIZHKFEKQACGX-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid (CAS Number: 102586-93-6; Molecular Formula: C12H13NO3) is a tetrahydroquinoline derivative of significant interest in medicinal chemistry and organic synthesis . The tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in a range of bioactive molecules and approved pharmaceuticals . Tetrahydroquinoline-based compounds have demonstrated a wide spectrum of biological activities in research settings, including promising anticancer properties. Some functionalized tetrahydroquinolines have been investigated for their ability to work synergistically with established anticancer drugs, enhancing cytotoxic activity against cell lines . This propanoic acid-functionalized analog serves as a valuable building block for the synthesis of more complex molecules and for exploring new pharmacological agents. Researchers utilize this compound in the development of potential treatments for diseases such as cancer and malaria, given the historical importance of the quinoline core in these fields . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZHKFEKQACGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the tetrahydroquinoline is reacted with a propanoic acid chloride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

(a) Positional Isomer: 3-(1,2,3,4-Tetrahydroquinolin-1-YL)propanoic acid

  • Key Differences: The propanoic acid group is attached to the 1-position of the tetrahydroquinoline ring instead of the 3-position.
  • Synthesis Challenges : Evidence indicates commercial discontinuation of this isomer , suggesting synthetic complexity or instability compared to the 3-yl analog.

(b) Halogenated Derivative: 3-(6-Iodo-1,2,3,4-Tetrahydroquinolin-1-YL)propanoic acid

  • Structure: Incorporates an iodine atom at the 6-position of the tetrahydroquinoline ring (Molecular formula: C₁₅H₁₉ClN₂O₃; MW: 334.18) .
  • Impact of Substituents : The iodine atom increases molecular weight and introduces steric bulk, which may hinder passive diffusion across membranes. However, it could enhance binding specificity in halogen-bonding interactions.

(c) Tetralin-Based Analog: 3-(1,2,3,4-Tetrahydronaphthalen-1-YL)propanoic acid

  • Core Structure: Replaces the tetrahydroquinoline (nitrogen-containing) with a tetrahydronaphthalene (all-carbon) ring (Molecular formula: C₁₃H₁₆O₂; MW: 204.26) .
  • This could limit interactions with charged biological targets.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid* C₁₂H₁₅NO₂ ~205.26 Propanoic acid (3-yl) Moderate (polar groups)
3-(1,2,3,4-Tetrahydroquinolin-1-YL)propanoic acid C₁₂H₁₅NO₂ ~205.26 Propanoic acid (1-yl) Moderate
3-(6-Iodo-1,2,3,4-Tetrahydroquinolin-1-YL)propanoic acid C₁₅H₁₉ClN₂O₃ 334.18 Iodine (6-position) Low (steric hindrance)
3-(1,2,3,4-Tetrahydronaphthalen-1-YL)propanoic acid C₁₃H₁₆O₂ 204.26 All-carbon core Moderate

*Note: Exact molecular weight for the target compound is inferred from analogs.

Biological Activity

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid is a compound of interest due to its potential biological activities, including neuroprotective and antimicrobial properties. This article compiles research findings and case studies to elucidate the compound's biological activity.

  • Molecular Formula : C₁₂H₁₅N₁O₂
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 923163-76-2

1. Neuroprotective Effects

Research indicates that compounds derived from tetrahydroquinoline structures exhibit neuroprotective effects. For instance, studies have shown that derivatives can reduce oxidative stress and amyloid plaque formation, which are critical factors in neurodegenerative diseases such as Alzheimer's .

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. A study focusing on its derivatives revealed that they possess antifungal properties, inhibiting the growth of fungal strains effectively .

3. Antitubercular Activity

In a pharmacokinetic study involving mice infected with Mycobacterium tuberculosis, 3-(1H-indol-3-yl)propanoic acid (related to tetrahydroquinoline derivatives) showed a reduction in bacterial load in the spleen by seven-fold compared to untreated controls . This suggests potential applications in treating tuberculosis.

Research Findings and Case Studies

StudyFindingsMethodology
Demonstrated a seven-fold reduction in bacterial load in spleen in a TB modelIn vivo studies on CD-1 mice
Exhibited antifungal activity against various strainsIn vitro testing against fungal cultures
Showed neuroprotective effects through antioxidant mechanismsIn vitro assays measuring oxidative stress

The biological activity of this compound is thought to involve several mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis.
  • Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving cyclization of substituted anilines with carbonyl intermediates, followed by carboxylation. For example, patents describe coupling tetrahydroquinoline precursors with propanoic acid derivatives via catalytic hydrogenation or acid-catalyzed condensation .
  • Purity Optimization : Use preparative HPLC (≥95% purity) or recrystallization in polar solvents (e.g., ethanol/water mixtures). Monitor intermediates with LC-MS to minimize side products .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • Spectroscopic Techniques :

  • NMR : Confirm backbone structure using 1H^1H- and 13C^{13}C-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic proton at δ 12–13 ppm) .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and tetrahydroquinoline (N-H bend ~1600 cm1^{-1}) .
    • Physicochemical Data : Measure dissociation constants (pKa ~4.5–4.6 for the carboxylic group) via potentiometric titration .

Q. What solvent systems are suitable for solubility and stability studies?

  • Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol. Stability is pH-dependent; avoid prolonged storage in basic conditions (pH >8) due to hydrolysis risk .
  • Stability Assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can enantiomeric separation be achieved, and how does stereochemistry impact pharmacological activity?

  • Separation Method : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases. Validate enantiomeric excess (ee) via circular dichroism (CD) .
  • Pharmacological Relevance : Enantiomers may show divergent binding to targets (e.g., Ramatroban analogs exhibit stereospecific antagonism of thromboxane receptors). Conduct comparative IC50_{50} assays using racemic vs. resolved forms .

Q. What strategies are effective for designing in vivo studies to evaluate bioavailability and metabolic stability?

  • Bioavailability : Formulate as sodium salt (improved aqueous solubility) or use lipid-based nanoemulsions. Pharmacokinetic parameters (Cmax_{max}, Tmax_{max}) should be assessed in rodent models via LC-MS/MS plasma analysis .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at tetrahydroquinoline’s C4 position). Use CYP450 inhibitors (e.g., ketoconazole) to map enzymatic pathways .

Q. How can researchers resolve contradictions in dissociation constant (pKa) data across studies?

  • Data Validation : Replicate measurements using standardized conditions (25°C, 0.1 M ionic strength). Cross-validate with computational methods (e.g., COSMO-RS for predicting aqueous pKa) .
  • Structural Factors : Substituent effects (e.g., electron-withdrawing groups on the tetrahydroquinoline ring lower pKa by stabilizing the deprotonated form) should be modeled using QSPR .

Q. What in vitro assays are recommended for structure-activity relationship (SAR) studies?

  • Target Engagement : Screen against GPCRs or enzymes (e.g., cyclooxygenase isoforms) using fluorescence polarization or SPR.
  • SAR Design : Modify the propanoic acid’s side chain (e.g., esterification, amidation) and tetrahydroquinoline’s substituents (e.g., halogenation at C6/C7). Prioritize analogs with <100 nM affinity in primary screens .

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